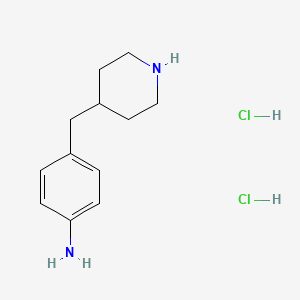

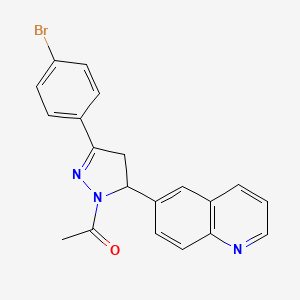

![molecular formula C7H6ClIN2 B2682154 6-Iodoimidazo[1,2-a]pyridine hydrochloride CAS No. 1205744-55-3](/img/structure/B2682154.png)

6-Iodoimidazo[1,2-a]pyridine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Iodoimidazo[1,2-a]pyridine hydrochloride is a chemical compound with the CAS Number: 1205744-55-3 . It has a molecular weight of 280.5 . The compound is solid in physical form and is stored in a refrigerator .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, the class of compounds to which this compound belongs, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The Inchi Code of this compound is1S/C7H5IN2.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H . This code represents the molecular structure of the compound. Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are synthesized from easily available chemicals, making them desirable for use in various branches of chemistry .Physical And Chemical Properties Analysis

This compound is a solid substance . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Methodology Development

Efficient Synthesis in Aqueous Media : A study by Bhutia et al. (2020) detailed an environmentally sustainable approach for synthesizing 2-arylimidazo[1,2-a]pyridine derivatives in aqueous media using iodine as a catalyst. This method emphasizes water as a "green" solvent and highlights the inexpensive nature of the catalyst, demonstrating the compound's role in facilitating eco-friendly synthesis processes Bhutia et al., 2020.

Metal-Free Synthesis : Another significant contribution comes from the work of Pandey et al. (2016), who described a metal-free method for synthesizing 2-carbonylimidazo[1,2-a]pyridines. This process involves iodine-mediated intramolecular cyclization, showcasing an efficient, novel approach to construct these molecules without the need for metal catalysts, thus reducing potential environmental and health hazards Pandey et al., 2016.

Chemical Probes and Detection

Fluorescent Probes for DNA Detection : Perin et al. (2011) synthesized novel benzimidazo[1,2-a]quinolines with potential as fluorescent probes for DNA detection. This application demonstrates the compound's utility in biochemical research, particularly in studying and identifying nucleic acid structures in various biological contexts Perin et al., 2011.

Chemosensors for Fluoride Ions : Chetia and Iyer (2008) utilized derivatives of imidazo[1,2-a]pyridine as chemosensors for detecting fluoride ions. The ligand's binding with anionic guest species demonstrated its application in environmental monitoring and analytical chemistry, underscoring its utility in detecting potentially harmful ions Chetia & Iyer, 2008.

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

The primary targets of 6-Iodoimidazo[1,2-a]pyridine hydrochloride are proteins modified by three prenyl transferases, RGGT, GGT-I (geranylgeranyl transferase type I), and FT (farnesyl transferase) . These proteins play a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation .

Mode of Action

This compound interacts with its targets by inhibiting the prenylation of Rab11A, Rap1A/Rap1B, and Ras proteins . Prenylation is a post-translational modification involving the addition of lipid groups to proteins, which facilitates their attachment to cell membranes and influences protein-protein interactions .

Biochemical Pathways

The inhibition of protein prenylation by this compound affects several biochemical pathways. One of the key pathways is the phosphatidylinositol 3-kinase (PI3K) signalling pathway . Aberrant expression of the PI3K signalling pathway is often associated with tumourigenesis, progression, and poor prognosis .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of protein prenylation, leading to altered cellular processes such as signal transduction, cell proliferation, and differentiation . In the context of cancer, this disruption can inhibit tumour growth and progression .

Análisis Bioquímico

Biochemical Properties

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the imidazo[1,2-a]pyridine derivative.

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have been shown to have antiproliferative activity against various cancer cell lines .

Molecular Mechanism

Imidazo[1,2-a]pyridines can be functionalized through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions can lead to the formation of various derivatives with different biological activities.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 6-Iodoimidazo[1,2-a]pyridine hydrochloride in laboratory settings. It is known that the compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Metabolic Pathways

Imidazo[1,2-a]pyridines are known to be involved in various biochemical reactions .

Propiedades

IUPAC Name |

6-iodoimidazo[1,2-a]pyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2.ClH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTXQPGNRLLPEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1I.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

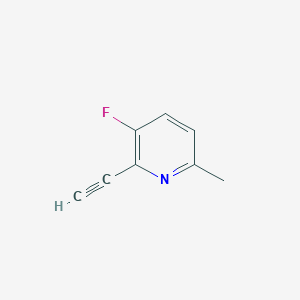

![3-(3-Fluorophenyl)-6-[(2-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2682077.png)

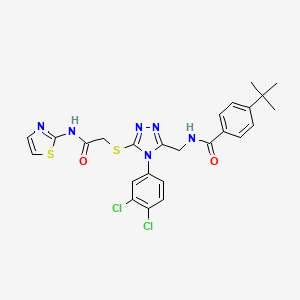

![3-[2-Oxo-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethyl]-5-prop-2-ynylimidazolidine-2,4-dione](/img/structure/B2682078.png)

![methyl 1-[(2-chlorophenyl)methyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2682081.png)

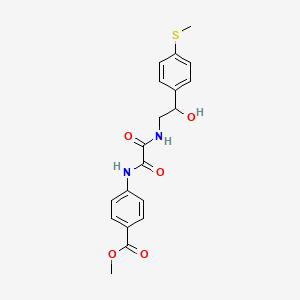

![3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682082.png)

![3-({[(Anilinocarbonyl)oxy]imino}methyl)-4-chloro-1,2-dihydronaphthalene](/img/structure/B2682083.png)

![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propionamide](/img/structure/B2682093.png)

![[4-(4-Ethoxyphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2682094.png)